molecular formula C18H20N2O4 B4948901 N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)ethanediamide

N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)ethanediamide

Cat. No.: B4948901
M. Wt: 328.4 g/mol
InChI Key: VRJJDZBLQXRQDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)ethanediamide, commonly known as EMBI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EMBI is a derivative of ethanediamide and is synthesized by a specific method.

Mechanism of Action

The mechanism of action of EMBI is not yet fully understood, but it is believed to work by inhibiting the activity of specific enzymes and proteins that are involved in inflammation and cancer. EMBI has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in inflammation. EMBI has also been shown to inhibit the activity of specific proteins that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
EMBI has been shown to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases and pain. EMBI has also been shown to possess anti-cancer properties, making it a potential candidate for the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

EMBI has several advantages for lab experiments, including its potency and specificity. EMBI has been shown to possess potent activity against specific enzymes and proteins, making it an ideal candidate for studying the mechanisms of inflammation and cancer. However, EMBI also has some limitations, including its solubility and stability, which can affect its activity in lab experiments.

Future Directions

There are several future directions for the study of EMBI, including its potential use in drug development for the treatment of inflammatory diseases and cancer. EMBI can be further optimized for its potency and specificity, and its mechanism of action can be further elucidated. Moreover, the potential side effects of EMBI can be studied in detail to ensure its safety for human use.
Conclusion:
In conclusion, EMBI is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EMBI possesses potent anti-inflammatory and analgesic properties and has been shown to possess anti-cancer properties. The mechanism of action of EMBI is not yet fully understood, but it is believed to work by inhibiting the activity of specific enzymes and proteins. EMBI has several advantages for lab experiments, including its potency and specificity, but also has some limitations, including its solubility and stability. There are several future directions for the study of EMBI, including its potential use in drug development for the treatment of inflammatory diseases and cancer.

Synthesis Methods

The synthesis of EMBI involves the reaction of 2-ethoxyaniline and 2-methoxybenzylamine with ethanediamide in the presence of a specific catalyst. The reaction takes place under specific conditions of temperature and pressure, and the yield of the product is optimized by controlling the reaction parameters.

Scientific Research Applications

EMBI has been studied extensively for its potential applications in various fields of scientific research. One of the primary areas of research is in the field of medicinal chemistry, where EMBI has been shown to possess potent anti-inflammatory and analgesic properties. EMBI has also been studied for its potential use in the treatment of cancer, as it has been shown to possess potent anti-cancer properties.

Properties

IUPAC Name

N'-(2-ethoxyphenyl)-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-3-24-16-11-7-5-9-14(16)20-18(22)17(21)19-12-13-8-4-6-10-15(13)23-2/h4-11H,3,12H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJJDZBLQXRQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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